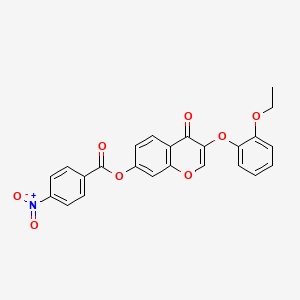

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving this compound are not available in the sources I found. Typically, the reactions of a compound depend on its functional groups and the conditions under which the reactions are carried out .Applications De Recherche Scientifique

Catalytic Activity in Cyclohexene Oxidation

New soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines have been synthesized and shown to catalyze the oxidation of cyclohexene effectively. These complexes, derived from phthalonitrile, exhibit potential as catalysts for selective oxidation processes, highlighting the potential catalytic applications of structurally complex chromene derivatives in organic synthesis and industrial processes (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Antimicrobial Activity

Research on imino-4-methoxyphenol thiazole derived Schiff bases, which share a structural resemblance to chromene derivatives, demonstrated moderate antimicrobial activity against bacterial and fungal species. This suggests the potential for chromene-based compounds to be developed as antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Antioxidant Properties

A study on 4-hydroxycoumarin derivatives, closely related to the chromene structure, revealed their antioxidant properties. These compounds were tested in vitro for their ability to scavenge free radicals, indicating the potential for chromene derivatives to act as antioxidants in biological systems (Stanchev et al., 2009).

Neuroprotective and Anti-Inflammatory Effects

The neuroprotective and anti-inflammatory effects of phenolic acids derived from anthocyanins were examined, indicating that similar structural derivatives, including chromene-based compounds, might possess neuroprotective or anti-inflammatory properties beneficial for treating neurodegeneration (Winter et al., 2017).

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it can be inferred that this compound might interact with targets involved in mood regulation, such as serotonin or norepinephrine transporters.

Mode of Action

Based on its structural similarity to other antidepressant molecules, it can be hypothesized that it may inhibit the reuptake of neurotransmitters like serotonin, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in mood regulation. Specifically, it may influence the serotonin and norepinephrine pathways, which are known to play crucial roles in mood disorders such as depression . The nitro group in the compound might also participate in various reactions, contributing to its biological activity .

Result of Action

The result of the compound’s action would likely be an improvement in mood symptoms, given its potential role as an antidepressant . By increasing the availability of neurotransmitters like serotonin in the brain, it could potentially alleviate symptoms of depression.

Safety and Hazards

Propriétés

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO8/c1-2-30-19-5-3-4-6-20(19)33-22-14-31-21-13-17(11-12-18(21)23(22)26)32-24(27)15-7-9-16(10-8-15)25(28)29/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIWZEVAGAPLCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-tert-butyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2823699.png)

![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B2823701.png)

![1-(4-Methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2823702.png)

![Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2823704.png)

![2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2823706.png)

![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)

![3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2823711.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2823721.png)